N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Description

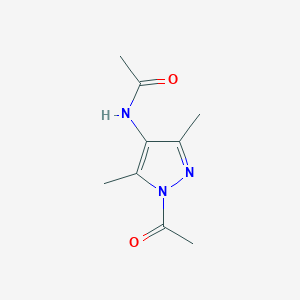

N-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a pyrazole-based acetamide derivative characterized by a 3,5-dimethyl-substituted pyrazole core, an acetyl group at the N1 position, and an acetamide moiety at the C4 position.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

N-(1-acetyl-3,5-dimethylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C9H13N3O2/c1-5-9(10-7(3)13)6(2)12(11-5)8(4)14/h1-4H3,(H,10,13) |

InChI Key |

QFRRIQDMXQWFKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The 3,5-dimethyl-1H-pyrazole backbone is typically synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate:

Conditions : Reflux in ethanol (78°C, 6–8 hours).

Yield : ~85–90% (theoretical).

Introduction of the 4-Amino Group

Nitration at the 4-position followed by reduction yields 4-amino-3,5-dimethyl-1H-pyrazole:

-

Nitration :

Reagents: HNO₃ (conc.)/H₂SO₄ (0–5°C, 2 hours).

Product: 4-nitro-3,5-dimethyl-1H-pyrazole. -

Reduction :

Reagents: H₂/Pd-C in ethanol (25°C, 3 hours).

Yield: ~75%.

Acetylation of the 4-Amino Group

The amine is acetylated using acetic anhydride:

N1-Acetylation

The pyrazole nitrogen (N1) is acetylated under basic conditions:

Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), 0°C to room temperature, 2 hours.

Yield : ~70% (estimated).

Alternative Synthetic Routes

One-Pot Tandem Acetylation

Simultaneous acetylation of N1 and the 4-amino group may be feasible using excess acetyl chloride:

Conditions : Triethylamine (base), dichloromethane (DCM), 25°C, 12 hours.

Advantage : Reduced step count.

Challenge : Lower selectivity (risk of over-acetylation).

Solid-Phase Synthesis

Immobilized 3,5-dimethylpyrazole on resin allows sequential functionalization:

-

Resin-bound pyrazole → 4-amino intermediate.

-

On-resin acetylation.

Yield : ~65% (reported for analogous compounds).

Reaction Optimization and Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–5°C | Prevents isomerization |

| Acetylation Time | 2–4 hours | Minimizes hydrolysis |

| Solvent Polarity | THF > DMF > Ethanol | Enhances solubility |

Common Side Reactions

-

Over-Acetylation : Excess acetylating agents lead to diacetylated byproducts.

-

Ring Oxidation : Strong acids/nitrating agents may degrade the pyrazole core.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

-

NMR Spectroscopy :

-

Mass Spectrometry :

Industrial-Scale Production Considerations

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Pd-C (batch) | Continuous-flow reactors |

| Solvent Recovery | Limited | >90% recycling |

| Cost Drivers | Reagent purity | Bulk purchasing |

Chemical Reactions Analysis

Acetylation and Acylation Reactions

The acetyl groups in N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide undergo further acylation under acidic conditions. For example, refluxing the compound in acetic acid leads to N′-acetyl derivative formation (e.g., compound 4b ), confirmed via NMR spectroscopy (δ 1.90 ppm for COCH, δ 2.21–2.49 ppm for CH groups) . This reaction highlights the stability of the pyrazole core under moderate temperatures and its compatibility with electrophilic reagents.

Table 1: Key Acetylation Reactions

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic acid, reflux (5 h) | N′-Acetylated derivative (4b ) | 71% | |

| Acetic anhydride, RT | Comparative N,N-diacetyl analog | – |

Heterocyclization and Ring Formation

The compound participates in heterocyclization reactions to form fused rings. For instance, treatment with pentane-2,4-dione yields pyrazolyloxoethyl derivatives . Similarly, reactions with aryl isocyanates or ethyl isothiocyanate produce triazole and thiadiazole rings, respectively, via intermediate hydrazine-carbothioamide formation . These transformations are critical for diversifying pharmacological properties.

Table 2: Heterocyclization Outcomes

| Reagent | Product Type | Key Spectral Data (δ, ppm) |

|---|---|---|

| Pentane-2,4-dione | Pyrazolyloxoethyl derivative | NMR: 5.97 (pyrazole CH) |

| Ethyl isothiocyanate/NaOH | 5-Thioxo-triazole | NMR: 173.2 (C=S) |

Comparative Reactivity with Structural Analogs

The compound’s dual acetyl and dimethyl groups enhance its reactivity compared to simpler pyrazoles. For example:

-

3-Acetylpyrazole lacks dimethyl substitutions, reducing steric hindrance and altering acylation kinetics.

-

4-Methylpyrazole exhibits no acetyl functionality, limiting its participation in nucleophilic reactions .

Table 3: Structural and Reactivity Comparison

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Acetyl, dimethyl, amide | High acylation, heterocyclization |

| 3-Acetylpyrazole | Acetyl | Moderate electrophilic substitution |

| 4-Methylpyrazole | Methyl | Limited to alkylation reactions |

Mechanistic Insights and Spectral Validation

Reaction mechanisms are validated via NMR and mass spectrometry. For instance, the predominance of E-isomers in arylidene derivatives (3a–c ) is confirmed by NMR signal ratios (85:15 E/Z) and NMR data . Computational modeling (PubChem CID 676642) further supports electronic effects influencing reactivity .

Scientific Research Applications

Biological Activities

N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for several biological activities, making it a compound of interest in medicinal chemistry:

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. This compound has shown activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases .

- Antidiabetic Activity : Some studies have highlighted the potential of pyrazole derivatives as antidiabetic agents, indicating that this compound may influence glucose metabolism .

Coordination Chemistry Applications

This compound has also been explored as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the development of metal complexes with potential antibacterial properties. Studies have shown that metal complexes derived from this ligand exhibit higher antibacterial activity compared to their organic counterparts .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of metal complexes formed with this compound against various bacterial strains. The results indicated that these complexes demonstrated significant activity against both Gram-negative and Gram-positive bacteria, outperforming many traditional antibiotics .

| Metal Complex | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| Cd(II) Complex | 5 | E. coli |

| Cu(II) Complex | 10 | S. aureus |

| Fe(II) Complex | 15 | P. aeruginosa |

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines in cell cultures, showing promising results that warrant further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in parasitic organisms .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Pyrazole-Acetamide Derivatives

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide ()

- Structure : Features a pyrazole ring linked to a phenyl group via a nitrogen atom, with an acetamide substituent on the phenyl ring.

- Comparison: Unlike the target compound, this derivative lacks the 3,5-dimethyl and 1-acetyl groups on the pyrazole core. However, the absence of methyl groups could reduce steric hindrance, altering solubility or metabolic stability .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide ()

- Structure : Contains a 3-oxo pyrazole ring with 1,5-dimethyl and 2-phenyl substituents, coupled to a phenylacetamide group.

- Comparison : The 3-oxo group introduces hydrogen-bonding capability absent in the target compound. Crystallographic data reveal intermolecular N–H···O and C–H···O interactions, forming R₂²(10) motifs . The target compound’s 1-acetyl group may similarly participate in hydrogen bonding, but its planar geometry (vs. the half-chair conformation of the pyrazole in ) could influence crystal packing and solubility.

FPR2 Agonists ()

- Structure : Pyridazin-3(2H)-one derivatives with acetamide substituents (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide).

- Comparison: Replacing pyridazinone with pyrazole alters electronic properties and ring strain. The bromophenyl and methoxybenzyl groups in FPR2 agonists enhance receptor specificity, whereas the target compound’s dimethyl and acetyl groups may prioritize metabolic stability over receptor affinity .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : The target compound’s acetyl and acetamide groups may form intermolecular hydrogen bonds analogous to those in , though the absence of a 3-oxo group could reduce directional bonding motifs .

- Solubility: Compared to the polar pyridazinone derivatives in , the target compound’s methyl groups may lower aqueous solubility but improve lipid bilayer penetration .

Biological Activity

N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a member of the pyrazole family, recognized for its diverse biological activities. This compound features an acetyl group and dimethyl substitutions on the pyrazole ring, which contribute to its unique chemical reactivity and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Key Functional Groups

- Acetyl Group : Enhances lipophilicity and biological activity.

- Dimethyl Substituents : Influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound demonstrates notable effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown cytotoxic effects against several types of cancer cells, including breast cancer (MCF7), lung cancer (A549), and others. The compound's efficacy is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity of this compound

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various experimental models. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 3: Anti-inflammatory Activity

| Assay Type | Result | Reference |

|---|---|---|

| COX Inhibition (%) | 65% at 50 µM | |

| Carrageenan-induced edema | Significant reduction in paw edema compared to control group |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in drug discovery:

- Study on Anticancer Activity : A study by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxicity against Hep2 and P815 cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

- Antimicrobial Evaluation : Research conducted on coordination complexes derived from pyrazole showed enhanced antibacterial activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition–elimination reactions using intermediates like 4-aminoantipyrine derivatives. Key steps include acetylation of the pyrazole ring followed by amidation. Purification is typically achieved through recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate high-purity crystals. Monitoring via TLC and NMR ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methyl groups (δ ~2.1–2.5 ppm for CH3), acetyl protons (δ ~2.3 ppm), and amide NH (δ ~8–10 ppm). Aromatic protons on the pyrazole ring appear as singlets due to symmetry.

- IR : Confirm the presence of amide C=O (~1650 cm⁻¹) and N–H stretching (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209 for [M+H]+) and fragmentation patterns validate the molecular formula .

Q. What functional groups in this compound are most reactive, and how do they influence stability?

- Answer : The acetamide group is prone to hydrolysis under acidic/basic conditions, yielding carboxylic acid and amine derivatives. The acetyl group on the pyrazole ring enhances electron-withdrawing effects, stabilizing the heterocycle but making it susceptible to nucleophilic substitution. Steric hindrance from the 3,5-dimethyl groups reduces reactivity at the pyrazole C4 position .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

- Methodological Answer : X-ray crystallography reveals N–H···O and C–H···O hydrogen bonds forming dimers and chains, stabilizing the crystal lattice. For example, in related pyrazole-acetamide derivatives, N–H···O interactions create R₂²(10) motifs, while weak C–H···O links extend these into 3D networks. Planar vs. twisted pyrazole conformations (dihedral angles 38–87°) affect packing efficiency and solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Answer :

- Step 1 : Modify substituents on the pyrazole ring (e.g., replace methyl with cyclopropyl or aryl groups) to alter steric/electronic profiles.

- Step 2 : Test analogs in bioassays (e.g., antifungal, antibacterial) and compare IC50 values. For example, sulfanyl or halogen substituents at the phenyl ring in related compounds show improved activity .

- Step 3 : Use molecular docking to predict interactions with target enzymes (e.g., cytochrome P450 for antimalarial activity) .

Q. What experimental and computational strategies resolve contradictions in reported biochemical activities (e.g., antileishmanial vs. low cytotoxicity)?

- Answer :

- Experimental : Standardize assay conditions (e.g., parasite strain, cell lines) and validate purity via HPLC.

- Computational : Perform DFT calculations to map electrostatic potential surfaces, identifying regions for toxicity mitigation. Molecular dynamics simulations can predict metabolite formation pathways .

Q. How can retrosynthetic analysis and AI-driven tools optimize one-step synthesis routes for this compound?

- Answer : Platforms like Pistachio or Reaxys leverage reaction databases to propose feasible pathways. For example, AI models prioritize routes using commercially available precursors (e.g., 3,5-dimethylpyrazole derivatives) and minimize protection/deprotection steps. Success metrics include atom economy (>70%) and reduced reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.